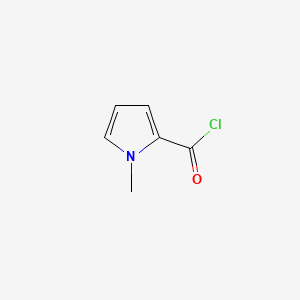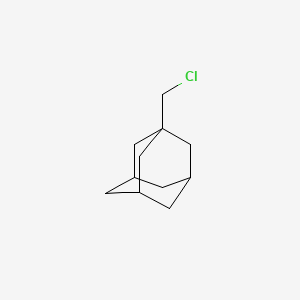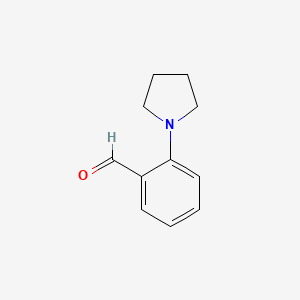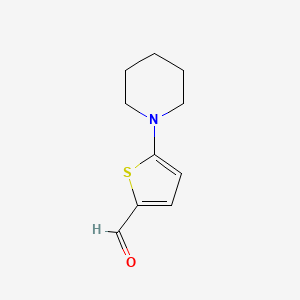
1-Methylpyrrol-2-carbonylchlorid
Übersicht
Beschreibung
1-Methylpyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C6H6ClNO . It is also known by other names such as 1-methyl-1h-pyrrole-2-carbonyl chloride, 1h-pyrrole-2-carbonyl chloride, 1-methyl, 1-methyl-1h-pyrrole-2-carboxylic acid chloride, and n-methylpyrrolecarbonyl chloride .
Molecular Structure Analysis
The molecular structure of 1-Methylpyrrole-2-carbonyl chloride has been studied and optimized . The molecule consists of a pyrrole ring with a methyl group and a carbonyl chloride group attached to it .Chemical Reactions Analysis
While specific reactions involving 1-Methylpyrrole-2-carbonyl chloride are not available, carbonyl compounds in general undergo a variety of reactions. These include nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, pushing the pi electrons onto the oxygen .Physical and Chemical Properties Analysis
1-Methylpyrrole-2-carbonyl chloride has a molecular weight of 143.57 g/mol . Its physical state and other properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Oberflächenverstärkte Raman-Streuung (SERS) und Dichtefunktionaltheorie (DFT)-Untersuchungen
MPCC wurde in Oberflächenverstärkte Raman-Streuung (SERS) und Dichtefunktionaltheorie (DFT)-Untersuchungen verwendet . In dieser Studie wurde die Konformationsanalyse durchgeführt, um die stabilste molekulare Struktur des MPCC-Moleküls vorherzusagen . Die molekulare Struktur von MPCC, MPCC-Ag 3 und MPCC-Au 4 Molekülsystemen wurde optimiert .
Um eine starke SERS-Verstärkung zu erhalten, wurden SERS-Substrate wie Silber- und Goldfilme hergestellt . SEM-Bilder von Silber- und Goldfilmen bestätigen, dass die Silber- und Goldnanopartikel in den entsprechenden Filmen kugelförmig sind mit Partikelgrößen von 42 bzw. 13 nm . Die UV-Vis-Spektralanalyse zeigt eine weit verbreitete Rotverschiebung, was bestätigt, dass das MPCC-Molekül an Silber- und Goldfilmoberflächen adsorbiert ist .
Die Analyse der Grenzorbitale zeigt, dass der Ladungstransfer zwischen den Metallclustern und dem MPCC-Molekül in den MPCC-Ag 3 und MPCC-Au 4 Molekülsystemen stattfindet . Die Ladungstransferwechselwirkung in den untersuchten Molekülsystemen wurde weiter anhand der Analyse des molekularen elektrostatischen Potenzialfeldes und der Fukui-Funktionen verifiziert .
Die nRs- und SERS-Untersuchungen liefern den Beweis, dass das MPCC-Molekül an Goldfilm mit höherer Bindungsaffinität als an Silberfilm mit einer geneigten Orientierung durch die freien Elektronenpaare des Sauerstoffatoms in der C=O-Funktionellen Gruppe, die π-Elektronen des Pyrrolrings und die freien Elektronenpaare des Chloratoms chemisorbiert ist . Experimentell beobachtete Ergebnisse korrelierten stark mit theoretischen Ergebnissen .
Als Ergebnis ebnet diese Studie den Weg für die Entwicklung von pyrrol-assoziierten Biosensoren, indem sie die Gestaltung von stark SERS-aktiven Substraten ermöglicht .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which are structurally similar to 1-methylpyrrole-2-carbonyl chloride, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrole compounds are known to undergo various chemical reactions, such as the paal-knorr pyrrole condensation, which allows the synthesis of n-substituted pyrroles .
Biochemical Pathways
Pyrrole compounds are known to be involved in a variety of biochemical processes, suggesting that 1-methylpyrrole-2-carbonyl chloride may also interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a liquid and is moisture sensitive , which may influence its bioavailability.
Result of Action
It is known that the compound is corrosive and causes severe skin burns and eye damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methylpyrrole-2-carbonyl chloride. The compound reacts violently with water, liberating toxic gas . Therefore, it should be handled in a well-ventilated area, and contact with water should be avoided .
Eigenschaften
IUPAC Name |
1-methylpyrrole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-8-4-2-3-5(8)6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYDZQJINHJNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383541 | |
| Record name | 1-methylpyrrole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26214-68-6 | |
| Record name | 1-methylpyrrole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrrole-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the research provide about the interaction of 1-Methylpyrrole-2-carbonyl chloride with surfaces?
A1: The research utilizes Surface-enhanced Raman spectroscopy (SERS) and Density Functional Theory (DFT) calculations to investigate the adsorption behavior of 1-Methylpyrrole-2-carbonyl chloride on metal surfaces []. While the abstract doesn't detail the specific findings, this approach suggests the study focuses on understanding how the molecule's orientation and interaction strength with the surface are influenced by its chemical structure. This information is crucial for potential applications like catalysis, where the molecule's interaction with a surface can significantly impact reaction rates and selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)
![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)



![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)
![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)
![(2E)-4-[2-(3-methylbenzoyl)hydrazino]-4-oxobut-2-enoic acid](/img/structure/B1363920.png)


